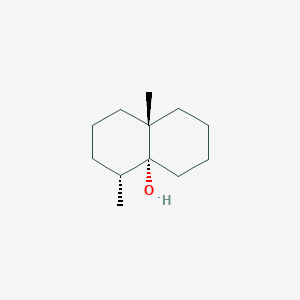

(+)-Geosmin

Description

Properties

IUPAC Name |

(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUXFOGCDVKGO-GRYCIOLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@]2([C@]1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030886 | |

| Record name | (+/-)-Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16423-19-1 | |

| Record name | rel-(4R,4aR,8aS)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16423-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Geosmin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history of (+)-geosmin discovery and isolation

An In-depth Technical Guide on the Discovery and Isolation of (+)-Geosmin

This guide provides a detailed account of the historical discovery, isolation, and structural elucidation of (+)-geosmin, a sesquiterpenoid responsible for the characteristic earthy scent of soil. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pioneering experimental work.

Introduction: The Scent of Earth

Geosmin is a naturally occurring bicyclic tertiary alcohol that is perceptible to the human nose at exceptionally low concentrations, in the range of parts per trillion.[1] While its earthy aroma is often associated with the pleasant scent of rain-soaked soil, its presence is considered a significant off-flavor contaminant in drinking water, wine, and freshwater fish.[2][3] The journey to identify and characterize this potent molecule spanned several decades, culminating in the mid-20th century with its successful isolation and structural determination.

Early History and Nomenclature

The first scientific notation of the distinct "earthy" odor dates back to 1891, when French chemists Marcellin Berthelot and G. André attributed it to a volatile substance of microbial origin.[3] However, it was not until 1965 that the compound was successfully isolated and named "geosmin" from the Greek words 'geo' (earth) and 'osme' (odor) by American scientists Nancy N. Gerber and Hubert A. Lechevalier.[1][3]

The Breakthrough: Isolation and Characterization

The seminal work of Gerber and Lechevalier at the Institute of Microbiology at Rutgers University marked the pivotal moment in geosmin research. They were the first to isolate the compound in a pure form from cultures of the actinomycete Streptomyces griseus LP-16.[3] Their meticulous experimental approach, detailed below, yielded approximately 1 milligram of geosmin per liter of culture broth.[3]

Experimental Protocols for Geosmin Isolation (Gerber & Lechevalier, 1965)

3.1.1 Culture Production of Geosmin

-

Microorganism: Streptomyces griseus LP-16 was the primary organism used for geosmin production.

-

Maintenance Medium: The organism was maintained on yeast-dextrose (YD) agar slants.

-

Production Medium: For large-scale production, a liquid medium was prepared containing 10 g of glucose, 10 g of peptone, and 5 g of beef extract per liter of tap water.

-

Incubation: The culture was incubated in flasks on a rotary shaker at 28°C for 7 to 14 days.

3.1.2 Preliminary Isolation and Purification

-

Steam Distillation: The whole culture broth was subjected to steam distillation at atmospheric pressure. Approximately 90% of the odorous material was recovered in the first 10% of the distillate.

-

Extraction: The distillate was then saturated with sodium chloride and extracted with diethyl ether.

-

Concentration: The ether extract was carefully concentrated by evaporation to yield a crude, oily residue containing geosmin.

3.1.3 Final Purification by Gas Chromatography

-

Instrumentation: A gas chromatograph equipped with a thermal conductivity detector was used for the final purification step.

-

Column: A 2-foot by 0.25-inch copper column packed with 20% silicone oil on Chromosorb W.

-

Carrier Gas: Helium was used as the carrier gas at a flow rate of 100 ml per minute.

-

Temperature: The column temperature was maintained at 175°C.

-

Collection: The geosmin peak was collected in cooled glass capillary tubes to yield a pure, colorless oil.

Physicochemical and Spectroscopic Data

The isolated geosmin was subjected to a series of analyses to determine its properties. A key chemical characteristic identified was its reaction with acid to form an odorless neutral oil, which Gerber and Lechevalier named "argosmin".[3]

| Property | (+)-Geosmin | Argosmin (Acid-treated Geosmin) |

| State | Colorless, neutral oil | Colorless, neutral oil |

| Odor | Strong, earthy | Odorless |

| Approx. Boiling Point | 270 °C | 230 °C |

| Specific Rotation | [α]D²⁵ = +16.5° (c, 1 in chloroform) | [α]D²⁵ = -28.5° (c, 1 in chloroform) |

| UV Spectrum (in EtOH) | No absorption above 210 nm | No absorption above 210 nm |

| Key IR Absorptions (cm⁻¹) | 3610 (sharp, free O-H), 3497 (broad, H-bonded O-H), 2941, 1471, 1370, 1163, 1099, 943 | 2941, 1460, 1370, 1163, 1087, 962 |

Structure Elucidation

While the 1965 paper detailed the isolation and preliminary characterization, the definitive structure of geosmin was published by Gerber in 1968.[1][4] Through chemical degradation studies and further spectroscopic analysis, geosmin was identified as trans-1,10-dimethyl-trans-9-decalol.[4][5] This bicyclic structure confirmed its classification as a degraded sesquiterpene.

Visualized Experimental and Historical Workflow

The following diagrams illustrate the key processes and historical timeline in the discovery and isolation of (+)-geosmin.

Conclusion

The discovery and isolation of (+)-geosmin represent a significant achievement in the field of natural product chemistry. The meticulous experimental work of Gerber and Lechevalier not only provided the scientific community with the first pure samples of this potent odorant but also laid the groundwork for future research into its biosynthesis, ecological role, and methods for its removal from water and food products. The established protocols and foundational data from this era remain a cornerstone of our understanding of this ubiquitous and impactful molecule.

References

- 1. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Geosmin - Molecule of the Month August 2009 - HTML-only version [chm.bris.ac.uk]

- 3. Meet the Molecules; Geosmin | John Innes Centre [jic.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

The (+)-Geosmin Biosynthesis Pathway in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the biosynthesis of (+)-geosmin in Streptomyces, a process of significant interest due to its environmental impact and the unique enzymatic machinery involved. This document details the key enzymes, reaction mechanisms, quantitative data, and relevant experimental protocols, offering a comprehensive resource for researchers in microbiology, enzymology, and natural product chemistry.

The Central Enzyme: A Bifunctional Geosmin Synthase

The biosynthesis of (+)-geosmin from the primary metabolite farnesyl diphosphate (FPP) is catalyzed by a single, bifunctional enzyme known as geosmin synthase (GS).[1][2][3] In the model organism Streptomyces coelicolor A3(2), this enzyme is encoded by the SCO6073 gene, while in Streptomyces avermitilis, the orthologous gene is geoA (SAV2163).[1][4] The GS enzyme is a large protein, approximately 726 amino acids in length, and possesses two distinct catalytic domains, each with a specific function in the biosynthetic pathway.[1][4] The entire process is dependent on the presence of Mg²⁺ as a cofactor.[3][4]

N-Terminal Domain: The Cyclase

The N-terminal domain of geosmin synthase functions as a sesquiterpene cyclase. It catalyzes the initial cyclization of the linear C15 precursor, farnesyl diphosphate (FPP), into two main cyclic products: germacradienol and germacrene D.[1][4] In S. coelicolor, the N-terminal domain converts FPP to an 85:15 mixture of germacradienol and germacrene D.[4]

C-Terminal Domain: The Fragmentation Catalyst

The C-terminal domain is responsible for the second and final step in geosmin biosynthesis. It takes the germacradienol produced by the N-terminal domain and catalyzes a unique fragmentation-rearrangement reaction to yield the C12 bicyclic alcohol, (+)-geosmin, and a C3 byproduct, acetone.[4][5] This domain does not act on FPP directly.[6]

The Biosynthetic Pathway: A Step-by-Step Breakdown

The conversion of FPP to (+)-geosmin is a fascinating enzymatic cascade that involves significant molecular rearrangements.

-

Step 1: Cyclization of FPP. The N-terminal domain of GS binds FPP and, in a Mg²⁺-dependent manner, catalyzes its cyclization. This reaction proceeds through a series of carbocationic intermediates to form primarily germacradienol, with germacrene D as a minor byproduct.[4]

-

Step 2: Release and Rebinding of Germacradienol. The germacradienol intermediate is released from the N-terminal domain into the surrounding medium.[3] It then diffuses and binds to the active site of the C-terminal domain of the same or another GS molecule.[3]

-

Step 3: Fragmentation and Rearrangement. The C-terminal domain catalyzes the proton-initiated cyclization and subsequent retro-Prins fragmentation of germacradienol. This intricate reaction involves the formation of an octalin intermediate and the elimination of acetone.[1]

-

Step 4: Final Product Formation. The octalin intermediate is then converted to the final product, (+)-geosmin, through a series of steps including protonation, a 1,2-hydride shift, and quenching with water.[1]

Caption: The (+)-geosmin biosynthesis pathway in Streptomyces.

Quantitative Data

The following table summarizes the key quantitative data available for the geosmin biosynthesis pathway in Streptomyces.

| Parameter | Enzyme/Domain | Value | Organism | Reference |

| Enzyme Kinetics | ||||

| kcat | Geosmin Synthase (full-length) | 6.2 ± 0.5 × 10⁻³ s⁻¹ | S. coelicolor | [6] |

| Km (FPP) | Geosmin Synthase (full-length) | 62 ± 8 nM | S. coelicolor | [6] |

| kcat | N-terminal domain | 3.2 ± 0.4 × 10⁻³ s⁻¹ | S. coelicolor | [6] |

| Km (FPP) | N-terminal domain | 115 ± 14 nM | S. coelicolor | [6] |

| kcat | C-terminal domain | Not reported | S. coelicolor | |

| Km (Germacradienol) | C-terminal domain | Not reported | S. coelicolor | |

| Product Distribution | ||||

| Germacradienol | Geosmin Synthase (GeoA) | 66% | S. avermitilis | |

| Germacrene D | Geosmin Synthase (GeoA) | 24% | S. avermitilis | |

| (+)-Geosmin | Geosmin Synthase (GeoA) | 8% | S. avermitilis | |

| Octalin | Geosmin Synthase (GeoA) | 2% | S. avermitilis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the (+)-geosmin biosynthesis pathway.

In Vitro Geosmin Synthase Activity Assay

This protocol is adapted from methodologies described for the characterization of recombinant geosmin synthase.

Objective: To determine the enzymatic activity of geosmin synthase and its domains by measuring the conversion of FPP or germacradienol to their respective products.

Materials:

-

Purified recombinant geosmin synthase (full-length, N-terminal domain, or C-terminal domain)

-

Farnesyl diphosphate (FPP) stock solution

-

Germacradienol standard (for C-terminal domain assay)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5% (v/v) glycerol

-

Pentane or hexane (for extraction)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare the reaction mixture in a glass vial by combining the assay buffer, a known concentration of the purified enzyme, and the substrate (FPP for full-length and N-terminal domain; germacradienol for C-terminal domain).

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 1-4 hours).

-

Stop the reaction by adding an equal volume of pentane or hexane and vortexing vigorously for 1 minute.

-

Separate the organic phase by centrifugation.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Analyze the extracted products by GC-MS.

-

Quantify the products by comparing their peak areas to a standard curve of authentic standards.

Caption: A typical experimental workflow for an in vitro geosmin synthase assay.

Gene Knockout of Geosmin Synthase in Streptomyces coelicolor using PCR Targeting

This protocol provides a general framework for deleting the geosmin synthase gene (SCO6073) in S. coelicolor to confirm its role in geosmin production. This method is based on the widely used PCR-targeting approach.

Objective: To create a null mutant of the geosmin synthase gene to study its function in vivo.

Materials:

-

S. coelicolor M145 strain

-

E. coli BW25113/pIJ790 (for λ Red recombination)

-

E. coli ET12567/pUZ8002 (for conjugation)

-

Cosmid containing the SCO6073 gene region

-

pIJ773 plasmid (template for apramycin resistance cassette)

-

Oligonucleotide primers with homology extensions to the regions flanking SCO6073

-

Appropriate antibiotics and growth media (ISP2, R5, MS agar)

Procedure:

-

Amplify the Disruption Cassette: Use PCR to amplify the apramycin resistance cassette from pIJ773 using primers that have 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the SCO6073 coding sequence.

-

Electroporate into E. coli BW25113/pIJ790: Introduce the amplified cassette and the cosmid carrying the SCO6073 gene into E. coli BW25113/pIJ790, which expresses the λ Red recombinase system. Select for apramycin-resistant colonies.

-

Isolate the Recombinant Cosmid: Isolate the cosmid DNA from the apramycin-resistant E. coli colonies. The λ Red system will have mediated the replacement of the SCO6073 gene with the apramycin resistance cassette on the cosmid.

-

Transfer to E. coli ET12567/pUZ8002: Transform the recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002 to prepare for conjugation.

-

Conjugation into S. coelicolor: Perform intergeneric conjugation between the E. coli donor strain and S. coelicolor M145. Select for exconjugants on media containing apramycin and nalidixic acid (to counter-select E. coli).

-

Screen for Double Crossovers: Screen the apramycin-resistant S. coelicolor colonies for the loss of the cosmid vector marker (e.g., kanamycin resistance) to identify clones that have undergone a double crossover event, resulting in the replacement of the chromosomal SCO6073 gene with the apramycin resistance cassette.

-

Confirm the Knockout: Verify the gene deletion by PCR analysis of the genomic DNA from the putative mutants and by Southern blotting.

-

Analyze the Phenotype: Analyze the mutant strain for the loss of geosmin production using GC-MS analysis of the culture headspace or solvent extracts.

Caption: A logical workflow for creating a geosmin synthase knockout mutant.

Extraction and Quantification of Geosmin and Intermediates from Streptomyces Culture

Objective: To extract and quantify geosmin, germacradienol, and other related terpenes from a liquid culture of Streptomyces.

Materials:

-

Streptomyces liquid culture

-

Solvent for extraction (e.g., pentane, hexane, or ethyl acetate)

-

Internal standard (e.g., 2-methylisoborneol or a non-native alkane)

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream for concentration

-

GC-MS system

Procedure:

-

Culture Growth: Grow the Streptomyces strain in a suitable liquid medium (e.g., ISP2) for a specified period.

-

Extraction:

-

Liquid-Liquid Extraction: Acidify the culture broth to pH ~2 with HCl to protonate any potential secondary metabolites. Add an equal volume of the extraction solvent to the culture broth in a separatory funnel. Shake vigorously for 2-3 minutes. Allow the layers to separate and collect the organic phase. Repeat the extraction twice.

-

Solid Phase Microextraction (SPME): For volatile compounds like geosmin, headspace SPME can be used. Place a known volume of the culture in a sealed vial. Heat the sample (e.g., 60°C) for a specific time to allow volatiles to partition into the headspace. Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

-

GC-MS Analysis: Inject a known volume of the concentrated extract into the GC-MS. Use a suitable temperature program to separate the compounds of interest.

-

Quantification: Identify the compounds based on their retention times and mass spectra compared to authentic standards. Quantify the concentration of each compound by comparing its peak area to that of the internal standard and using a pre-determined calibration curve.

Conclusion

The (+)-geosmin biosynthesis pathway in Streptomyces is a prime example of elegant and efficient enzymatic catalysis. The bifunctional nature of geosmin synthase, with its distinct cyclase and fragmentation domains, represents a fascinating area of study. The detailed understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is crucial for researchers aiming to manipulate this pathway for biotechnological applications, such as controlling off-flavors in water and food products, or for fundamental studies in enzymology and natural product biosynthesis. Further research into the kinetics of the C-terminal domain and the regulatory mechanisms governing geosmin production will undoubtedly unveil new insights into the metabolic capabilities of Streptomyces.

References

- 1. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Geosmin synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Characterization of the Gene Associated with Geosmin Production in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Genomics of Geosmin Synthase in Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geosmin, a volatile organic compound with a characteristic earthy aroma, is a significant secondary metabolite produced by various microorganisms, most notably cyanobacteria. Its presence in water bodies can lead to unpleasant taste and odor, posing challenges for water management. The biosynthesis of geosmin is catalyzed by the enzyme geosmin synthase, encoded by the geoA gene. Understanding the comparative genomics of this enzyme in cyanobacteria is crucial for developing molecular tools for monitoring and potentially controlling geosmin production. This technical guide provides an in-depth overview of the comparative genomics of cyanobacterial geosmin synthase, including data on its genetic diversity, evolution, and regulation. It also details the experimental protocols for the characterization of the geoA gene and its product, and presents visualizations of key biological and experimental pathways.

Introduction

Cyanobacteria are a diverse phylum of photosynthetic bacteria known for their significant ecological roles and their production of a wide array of secondary metabolites. Among these is geosmin, a sesquiterpenoid that, even at minute concentrations, imparts a distinct earthy or musty flavor and odor to water and aquatic organisms. The enzyme responsible for its synthesis, geosmin synthase, is a bifunctional protein that catalyzes the conversion of farnesyl diphosphate (FPP) to geosmin. The gene encoding this enzyme, geoA, has been identified and characterized in several cyanobacterial species.

Comparative genomic studies of geoA have revealed key insights into its distribution, evolution, and regulation across the cyanobacterial phylum. This guide synthesizes the current knowledge in this area, providing a valuable resource for researchers investigating cyanobacterial secondary metabolism, water quality, and potential biotechnological applications.

Comparative Genomics of Cyanobacterial Geosmin Synthase (geoA)

Gene Distribution and Diversity

The geoA gene is sporadically distributed among cyanobacteria, primarily found in filamentous species belonging to the orders Nostocales and Oscillatoriales.[1][2][3] Its presence is not ubiquitous within a genus, indicating a complex evolutionary history. Homologous alignment of geoA sequences from various geosmin-producing cyanobacteria has revealed a high degree of conservation.[1][2][3]

| Parameter | Value | Significance | References |

| DNA Sequence Identity | >72% | High conservation across different cyanobacterial species, suggesting a strong functional constraint. | [1][2][3] |

| dN/dS Ratio | 0.125 | Indicates strong purifying selection, meaning that nonsynonymous mutations are selected against, preserving the protein's function. | [2][3] |

Phylogenetic Analysis and Evolution

Phylogenetic analyses of the geoA gene suggest that cyanobacterial geosmin synthase forms a monophyletic branch, sharing a common ancestor with geosmin synthases from actinomycetes and myxobacteria.[1][2][3] This suggests an ancient origin of the gene. Interestingly, the phylogeny of geoA is often incongruent with the phylogeny of housekeeping genes like 16S rRNA, providing strong evidence for horizontal gene transfer (HGT) as a significant factor in the distribution of geoA among cyanobacteria.[2][3]

Geosmin Synthase Gene Cluster

In many cyanobacteria, the geoA gene is part of a conserved gene cluster. This cluster typically includes two genes encoding cyclic nucleotide-binding (CNB) proteins, which are predicted to be members of the Crp-Fnr (cAMP receptor protein/fumarate and nitrate reduction regulator) family of transcriptional regulators. This suggests an operon-like structure (geoA-cnb-cnb) where the CNB proteins may play a role in regulating geosmin synthesis.

Caption: A schematic of the common geosmin synthase gene cluster in cyanobacteria.

Regulation of Geosmin Synthase Expression

The expression of geoA and subsequent geosmin production are influenced by various environmental factors. While a complete signaling pathway remains to be elucidated, evidence points to a complex regulatory network.

Transcriptional Regulation

The presence of Crp-Fnr family regulator genes within the geoA gene cluster strongly suggests their involvement in transcriptional control. These regulators are known to respond to various cellular signals, including redox state and cyclic nucleotides, thereby potentially linking geosmin production to the cell's metabolic status.

Environmental Factors

Several environmental cues have been shown to affect geosmin production and geoA gene expression:

-

Temperature: Temperature can influence both cyanobacterial growth and the rate of geosmin synthesis, with optimal temperatures varying between species.[4]

-

Light Intensity: As photosynthetic organisms, light is a critical factor for cyanobacteria. Light intensity has been shown to impact geosmin production.

-

Nutrient Availability: The availability of nutrients, such as nitrogen and phosphorus, can modulate secondary metabolite production, including geosmin.

References

The Evolution of a Terrestrial Hallmark: A Technical Guide to the Geosmin Synthase Gene

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Geosmin, the organic compound responsible for the characteristic earthy scent of soil, is a significant molecule in environmental science, water quality management, and potentially, as a signaling molecule in microbial ecology. The production of this volatile sesquiterpenoid is catalyzed by a single, bifunctional enzyme: geosmin synthase. The gene encoding this enzyme, commonly denoted as geoA, exhibits a fascinating and complex evolutionary history, characterized by a wide phylogenetic distribution across disparate microbial phyla, a high degree of sequence conservation, and a clear pattern of horizontal gene transfer. This technical guide provides an in-depth exploration of the evolution of the geosmin synthase gene, detailed experimental protocols for its study, and a summary of key quantitative data to serve as a resource for researchers in the field.

Molecular Biology and Function of Geosmin Synthase

Geosmin synthase is a bifunctional enzyme, typically around 726 amino acids in length, that catalyzes the multi-step conversion of farnesyl diphosphate (FPP) into geosmin.[1] The enzyme is composed of two distinct domains, an N-terminal domain and a C-terminal domain, both of which are catalytically active and share structural homology with terpene synthases.[1][2]

The biosynthesis of geosmin proceeds as follows:

-

N-Terminal Domain Activity : The N-terminal half of the enzyme first catalyzes the Mg²⁺-dependent cyclization of the universal C15 isoprenoid precursor, FPP.[3] This reaction yields primarily the intermediate germacradienol, along with germacrene D as a minor product.

-

C-Terminal Domain Activity : The C-terminal domain then mediates the subsequent conversion of germacradienol into the final C12 product, geosmin, through a fragmentation-rearrangement reaction.[1]

Both domains contain highly conserved aspartate-rich motifs and NSE/DTE triads that are essential for binding the magnesium cofactor and for catalysis.[1][2] Site-directed mutagenesis studies have confirmed that each domain harbors a distinct, independently functioning active site.[1]

Figure 1: Geosmin Biosynthesis Pathway.

Phylogenetic Distribution and Evolution

The geoA gene is found across a wide and seemingly unrelated array of microorganisms, primarily bacteria, but also in some fungi. Its principal producers include:

-

Actinobacteria : Particularly the genus Streptomyces, which are abundant in soil.

-

Cyanobacteria : Various filamentous species, such as those from the orders Nostocales and Oscillatoriales, are major sources of geosmin in aquatic environments.[4]

-

Myxococcota (Myxobacteria) : Soil-dwelling myxobacteria are also known producers.

-

Proteobacteria : The gene has been identified in some species of this phylum.[5]

Phylogenetic analyses consistently show that the evolutionary history of the geoA gene is not congruent with the species phylogeny based on housekeeping genes like 16S rDNA and rpoC.[6] This incongruence is strong evidence for the role of Horizontal Gene Transfer (HGT) in the dissemination of the geosmin synthase gene across bacterial phyla. It is hypothesized that an ancestral gene originated in one group, likely Actinobacteria, and subsequently spread to other bacteria through HGT.

Despite its wide distribution, the gene is under strong purifying selection , indicating that its function is highly conserved and important for the organisms that possess it.[4][6] This is reflected in the high degree of sequence conservation observed.

Quantitative Data and Gene Cluster Analysis

The geosmin synthase gene exhibits significant conservation at both the nucleotide and amino acid levels. The following tables summarize key quantitative data from comparative analyses.

| Metric | Taxonomic Group | Value | Reference(s) |

| DNA Sequence Identity | Cyanobacteria | >72% | [4][6] |

| Amino Acid Identity | Across Actinobacteria, Myxococcota | 45-75% | [2] |

| Amino Acid Similarity | Across Actinobacteria, Myxococcota | 57-85% | [2] |

| dN/dS Ratio | Cyanobacteria | 0.125 | [4][6] |

| Table 1: Sequence Conservation and Selection Pressure on the Geosmin Synthase Gene. |

A more detailed analysis of 66 bacterial strains revealed distinct clusters based on sequence similarity.[7]

| Similarity Group | Intra-group Amino Acid Sequence Similarity | Primary Phyla Represented | Reference(s) |

| Group 1 | 76-100% | Cyanobacteria, Deltaproteobacteria | [7] |

| Group 2 | 76-100% | Cyanobacteria | [7] |

| Group 3 | 76-100% | Deltaproteobacteria | [7] |

| Group 4 | 76-100% | Actinobacteria (Streptomyces clade) | [7] |

| Group 5 | 76-100% | Actinobacteria (other) | [7] |

| Table 2: Sequence Similarity Clusters of Geosmin Synthase Across Bacteria. |

In many cyanobacteria and myxobacteria, the geoA gene is located within a conserved gene cluster, often co-transcribed with one or two genes encoding cyclic nucleotide-binding (CNB) proteins .[8][9][10] These CNB proteins are predicted to be members of the Crp-Fnr regulator family, suggesting a potential regulatory role for second messengers like cyclic-di-GMP or cAMP in controlling geosmin production.[8][9][11][12] This operon structure is largely absent in the Actinobacteria, where geoA is typically found as a standalone gene.[5][9]

Figure 2: Typical Geosmin Synthase Gene Cluster Arrangement.

Experimental Protocols

This section provides detailed methodologies for the molecular and biochemical analysis of the geosmin synthase gene and its protein product.

Gene Cloning and Heterologous Expression

This protocol describes the cloning of the geoA gene from a source organism into an E. coli expression vector.

-

Primer Design : Design forward and reverse primers to amplify the full-length geoA open reading frame. Incorporate restriction sites (e.g., NcoI and XhoI) into the 5' ends of the primers for subsequent cloning.

-

PCR Amplification : Perform PCR using genomic DNA from the target organism as a template. Use a high-fidelity DNA polymerase to minimize errors.

-

Reaction Mix : 50 ng genomic DNA, 0.5 µM each primer, 200 µM dNTPs, 1x Polymerase Buffer, 1-2 units DNA polymerase.

-

Cycling Conditions : 98°C for 30s; 30 cycles of (98°C for 10s, 55-65°C for 30s, 72°C for 2 min); final extension at 72°C for 10 min.

-

-

Vector and Insert Preparation : Digest both the purified PCR product and the expression vector (e.g., pET21d(+)) with the selected restriction enzymes (e.g., NcoI and XhoI) according to the manufacturer's instructions.

-

Ligation : Ligate the digested geoA insert into the prepared vector using T4 DNA Ligase.

-

Transformation : Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α). Plate on selective media (e.g., LB agar with ampicillin).

-

Sequence Verification : Isolate plasmid DNA from positive colonies and verify the sequence of the insert by Sanger sequencing.

-

Expression : Transform the sequence-verified plasmid into an expression strain (e.g., E. coli BL21(DE3)). Grow a liquid culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with 0.5-1 mM IPTG for 4-16 hours at 18-30°C.

Recombinant Protein Purification

This protocol is for the purification of a His-tagged geosmin synthase protein using Immobilized Metal Affinity Chromatography (IMAC).

-

Cell Lysis : Harvest the induced E. coli cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I). Lyse the cells by sonication on ice.

-

Clarification : Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

IMAC : Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Washing : Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution : Elute the bound His-tagged geosmin synthase with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange : If necessary, exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Assessment : Analyze the purity of the protein by SDS-PAGE.

Enzymatic Assay

This protocol is used to determine the activity of the purified geosmin synthase.

-

Reaction Setup : In a glass vial, prepare the reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5), 10 mM MgCl₂, 50 µM FPP, and 1-5 µM of purified geosmin synthase.

-

Incubation : Overlay the reaction with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile geosmin product. Incubate at 30°C for 1-12 hours.

-

Extraction : Vigorously mix the vial to extract the products into the organic layer. Separate the organic layer.

-

Analysis : Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify geosmin and other terpene products by comparing their retention times and mass spectra to authentic standards.

Phylogenetic and HGT Analysis Workflow

This workflow outlines the steps to infer the evolutionary history of the geoA gene and test for HGT.

Figure 3: Workflow for Phylogenetic Analysis and HGT Detection.

Conclusion

The geosmin synthase gene represents a remarkable case study in microbial evolution. Its bifunctional nature, conserved active sites, and widespread distribution via horizontal gene transfer underscore its ecological importance. The presence of regulatory elements within its gene cluster in certain phyla opens up new avenues for research into the signaling pathways that control the production of this potent, earth-scented molecule. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of geosmin biosynthesis and its evolutionary trajectory across the microbial world.

References

- 1. Geosmin synthase - Wikipedia [en.wikipedia.org]

- 2. Isolation and Characterization of the Gene Associated with Geosmin Production in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The diversity, origin, and evolutionary analysis of geosmin synthase gene in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Researchers Characterize Evolution of Geosmin Synthase Gene in Cyanobacteria----Chinese Academy of Sciences [english.cas.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Meteoric Rise of the Signaling Molecule Cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Geosmin: A Key Semiochemical in Soil Ecosystems

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(+)-Geosmin, a volatile organic compound produced by a variety of soil microbes, is well-known for its characteristic earthy aroma. Beyond this sensory attribute, geosmin plays a critical role as a semiochemical, mediating complex interactions within the soil ecosystem. This technical guide provides a comprehensive overview of the biosynthesis of (+)-geosmin, its ecological functions, and the experimental methodologies used to study its effects. It details its role in attracting soil arthropods for spore dispersal and as an aposematic (warning) signal to bacterivorous nematodes. This guide is intended to serve as a resource for researchers investigating microbial signaling, soil ecology, and novel drug development targets.

Introduction

(+)-Geosmin is a bicyclic terpenoid produced by various soil-dwelling microorganisms, most notably bacteria of the genus Streptomyces and some cyanobacteria and fungi[1][2][3]. For a long time, the biological significance of this energetically expensive secondary metabolite was not well understood. Recent research, however, has illuminated its crucial function as a semiochemical, a chemical signal that mediates interactions between organisms.

This guide will explore the dual role of (+)-geosmin as both an attractant and a repellent in the soil food web. It will delve into the biosynthetic pathway of geosmin, its perception by different soil organisms, and the resulting behavioral responses. Detailed experimental protocols and quantitative data are provided to facilitate further research in this area.

Biosynthesis of (+)-Geosmin

The biosynthesis of (+)-geosmin from farnesyl diphosphate (FPP) is catalyzed by a single bifunctional enzyme known as geosmin synthase[2][4][5][6]. In Streptomyces coelicolor, this enzyme is encoded by the SCO6073 gene[4][5].

The process involves two main steps:

-

Cyclization of FPP: The N-terminal domain of geosmin synthase catalyzes the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), to form germacradienol and germacrene D[4][5].

-

Conversion to Geosmin: The C-terminal domain then facilitates the conversion of germacradienol to (+)-geosmin[4][5].

This biosynthetic pathway is highly conserved among geosmin-producing Streptomyces species[1].

References

- 1. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The ubiquitous terpene geosmin is a warning chemical | bioRxiv [biorxiv.org]

- 5. sciencedaily.com [sciencedaily.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Geosmin Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analysis of geosmin isomers. It includes detailed information on their synthesis, physicochemical properties, and biosynthetic pathway, tailored for a scientific audience.

Introduction to Geosmin and its Stereoisomers

Geosmin is a naturally occurring bicyclic tertiary alcohol responsible for the characteristic earthy aroma of soil and the off-tastes in water and some foods.[1] Its name is derived from the Greek words "geo" (earth) and "osme" (smell).[2] The human nose is exceptionally sensitive to geosmin, with detection thresholds in the parts-per-trillion range.[3]

The chemical formula for geosmin is C₁₂H₂₂O, and its structure is based on a decalin (decahydronaphthalene) ring system.[4] Specifically, it is a 4,8a-dimethyloctahydronaphthalen-4a(2H)-ol.[5] The geosmin molecule possesses three stereocenters, giving rise to a total of 2³ = 8 possible stereoisomers (four pairs of enantiomers). The naturally occurring and most potent odorant is (-)-geosmin, which has the (4S,4aS,8aR) configuration.[3][5] Its enantiomer, (+)-geosmin, has a significantly higher odor threshold.[3]

Chemical Structures of Geosmin Isomers

The eight stereoisomers of geosmin are presented below, showing the different spatial arrangements of the methyl and hydroxyl groups.

-

(-)-Geosmin: (4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol

-

(+)-Geosmin: (4R,4aR,8aS)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol

-

5-epi-Geosmin and its enantiomer

-

C4-epimer of Geosmin and its enantiomer

-

C4,5-diepimer of Geosmin and its enantiomer

Quantitative Data of Geosmin Isomers

The following table summarizes the available quantitative data for various geosmin isomers. Please note that comprehensive data for all eight stereoisomers is not fully available in the literature.

| Property | (-)-Geosmin | (+)-Geosmin | General Geosmin |

| IUPAC Name | (4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol[5] | (4R,4aR,8aS)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol[3] | 4,8a-dimethyloctahydronaphthalen-4a(2H)-ol[5] |

| Molecular Formula | C₁₂H₂₂O[6] | C₁₂H₂₂O[6] | C₁₂H₂₂O[6] |

| Molecular Weight | 182.31 g/mol [4] | 182.31 g/mol [4] | 182.31 g/mol [4] |

| Odor Threshold (in water) | 0.0082 - 0.018 ppb[3] | 0.066 - 0.090 ppb[3] | - |

| Boiling Point | 270 °C[4] | - | 270 °C[6] |

| Flash Point | - | - | 104 °C[6] |

| Specific Gravity (@ 25°C) | - | - | 1.018 - 1.023[7] |

| Mass Spec Fragments (m/z) | 182 (M+), 125, 112[8] | 182 (M+), 125, 112[8] | 182 (M+), 125, 112[8] |

| ¹H NMR Data (CDCl₃) | Data not available in a comparable format | Data not available in a comparable format | - |

| ¹³C NMR Data (CDCl₃) | Data not available in a comparable format | Data not available in a comparable format | - |

Experimental Protocols

Enantioselective Synthesis of Geosmin Stereoisomers

A recent study by Yin et al. (2024) reported the first enantioselective synthesis of all stereoisomers of geosmin.[9] While the detailed step-by-step protocols are found in the supplementary information of the publication, the general synthetic strategy is outlined here. The synthesis allows for the preparation of all eight stereoisomers in high enantiomeric purity.[9] The general approach involves the stereocontrolled construction of the decalin ring system with precise installation of the three stereocenters. Key steps may include asymmetric Michael additions, aldol reactions, and stereoselective reductions to control the relative and absolute configurations of the final products. For the exact reagents, reaction conditions, and purification methods, it is imperative to consult the original publication and its supplementary materials.[9][10]

Analysis of Geosmin in Water by SPME-GC/MS

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the detection and quantification of geosmin in aqueous samples.[8]

Materials and Reagents:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[8]

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)[11]

-

20 mL headspace vials with screw caps and septa

-

Heater-stirrer or water bath

-

Sodium chloride (analytical grade)

-

Geosmin analytical standard

-

Deionized water

Procedure:

-

Sample Preparation: Place a 10 mL water sample into a 20 mL headspace vial. Add 3.0 g of NaCl to increase the ionic strength of the sample and enhance the partitioning of geosmin into the headspace.[8]

-

Incubation: Seal the vial and place it in a heater-stirrer or water bath set to 40°C. Allow the sample to equilibrate for a set period, for example, 15 minutes.[8]

-

SPME Extraction: Expose the SPME fiber to the headspace above the water sample for a defined extraction time (e.g., 15 minutes) while maintaining the temperature at 40°C.[8]

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 270°C for 5 minutes) for thermal desorption of the analytes.[8] The injection port should be operated in splitless mode to maximize the transfer of the analyte to the column.

-

Chromatographic Separation: Use a suitable temperature program for the GC oven to separate geosmin from other volatile compounds. A typical program might start at a low temperature and ramp up to a higher temperature.

-

Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity. The characteristic ions for geosmin are m/z 112 (quantification ion) and 125 (qualifier ion).[8][11]

-

Quantification: Create a calibration curve using standards of known geosmin concentrations to quantify the amount of geosmin in the unknown samples.

Biosynthesis of Geosmin

Geosmin is biosynthesized from farnesyl pyrophosphate (FPP) by a bifunctional enzyme called geosmin synthase.[2] The N-terminal domain of the enzyme catalyzes the cyclization of FPP to germacradienol, which is then converted to geosmin in the C-terminal domain.[2]

Caption: Biosynthetic pathway of (-)-geosmin from farnesyl pyrophosphate.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, quantitative properties, synthesis, and analysis of geosmin isomers. The recent advancements in the enantioselective synthesis of all geosmin stereoisomers open new avenues for research into their individual sensory properties and biological activities. The provided experimental protocol for SPME-GC/MS analysis serves as a practical guide for the accurate detection and quantification of these potent odorants in various matrices. Further research is warranted to fully characterize all stereoisomers and to understand the structure-activity relationships that govern their distinct sensory perceptions.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Geosmins [leffingwell.com]

- 4. researchgate.net [researchgate.net]

- 5. Geosmin | C12H22O | CID 29746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. wqa.org [wqa.org]

- 7. geosmin, 23333-91-7 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective synthesis of all stereoisomers of geosmin and of biosynthetically related natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Geosmin reduction by algaecide application to drinking water: field scale efficacy and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Producers of (+)-Geosmin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Geosmin is a naturally occurring bicyclic tertiary alcohol responsible for the characteristic earthy aroma and flavor of soil, beetroot, and some aquatic environments. While often associated with undesirable "off-flavors" in drinking water and aquaculture, its potent sensory properties and biological origin make it a subject of significant interest in various scientific disciplines, including chemical ecology, environmental science, and natural product chemistry. This technical guide provides a comprehensive overview of the primary natural sources and producers of (+)-geosmin, quantitative production data, detailed experimental protocols for its study, and a visualization of its biosynthetic pathway.

Natural Sources and Producers of (+)-Geosmin

(+)-Geosmin is a secondary metabolite produced by a diverse range of organisms, spanning different biological kingdoms. The principal producers are microorganisms, although some higher plants are also known to synthesize this volatile compound.

Microbial Producers

Actinomycetes: These filamentous Gram-positive bacteria, particularly species belonging to the genus Streptomyces, are prolific producers of geosmin and are largely responsible for the characteristic smell of freshly plowed soil.[1][2] Not all Streptomyces species produce geosmin, and production capacity can vary significantly between strains.[3] Geosmin production in Streptomyces is often associated with sporulation, suggesting a role in spore dispersal.[3]

Cyanobacteria: Commonly known as blue-green algae, several genera of cyanobacteria are major contributors to geosmin-related taste and odor episodes in freshwater systems worldwide.[4][5] Notable geosmin-producing genera include Anabaena, Phormidium, and Planktothrix.[6] Geosmin is typically retained within the cyanobacterial cells and released into the water upon cell lysis.[6]

Myxobacteria: These soil-dwelling, predatory bacteria, such as Myxococcus xanthus and Stigmatella aurantiaca, are also known producers of geosmin.[5][7] The biosynthesis of geosmin in myxobacteria can follow a pathway that differs slightly from that in Streptomyces.[7][8]

Fungi: Certain fungi have been identified as producers of geosmin, contributing to the earthy aroma of some mushrooms and potentially causing off-flavors in food products.[9]

Plant Producers

Beetroot (Beta vulgaris): The characteristic earthy flavor of beetroot is due to the endogenous production of geosmin.[10][11][12] Studies have shown that geosmin is synthesized by the beet plant itself and is not a result of microbial activity in the soil.[12][13] The concentration of geosmin can vary between different beetroot cultivars.[10][11]

Liverworts: Some species of liverworts, which are simple non-vascular plants, have also been reported to produce geosmin.[5]

Quantitative Production of (+)-Geosmin

The following table summarizes quantitative data on (+)-geosmin production from various natural sources as reported in the scientific literature. It is important to note that production levels can be highly dependent on the specific strain, culture conditions, and analytical methods used.

| Producer Organism | Species/Cultivar | Production Level | Notes |

| Actinomycetes | Streptomyces sp. (isolates) | 0.1 to 35 ag geosmin/bacterium/hour | Production rates varied significantly among different isolates.[14] |

| Streptomyces sp. 1SBS 1-1 | 15.5 µg/L | Isolated from sediment.[15] | |

| Cyanobacteria | Anabaena sp. | Maximal production of 2.8 µg/L in culture | Production influenced by light, temperature, and nutrient concentrations.[16][17] |

| Anabaena circinalis | 8 x 10⁻⁶ ng/cell (exponential phase) | Cell-associated geosmin decreased in the stationary phase.[6] | |

| Dolichospermum smithii | Up to ~120 pg/cell | Production is temperature-dependent.[18] | |

| Anabaena ucrainica | > 1.20 x 10⁻⁵ ng/cell | A bloom-forming cyanobacterium.[19] | |

| Various (100 strains studied) | 21 strains identified as producers | From six different genera.[4] | |

| Myxobacteria | Myxococcus xanthus DK1622 | Peak production at ~120 hours of growth | Geosmin concentration determined by GC-MS.[20] |

| Plants | Beta vulgaris (Red Beets) | 9.69 ± 0.22 to 26.7 ± 0.27 µg/kg | Concentration varies depending on the cultivar.[10][11] |

Biosynthesis of (+)-Geosmin

(+)-Geosmin is a sesquiterpenoid derived from the universal C15 precursor, farnesyl diphosphate (FPP).[21][22] In microorganisms such as Streptomyces coelicolor, the biosynthesis is catalyzed by a single bifunctional enzyme called geosmin synthase (GeoA).[21][23]

The N-terminal domain of geosmin synthase catalyzes the cyclization of FPP to form the intermediate germacradienol.[21][24] The C-terminal domain then mediates a second cyclization and fragmentation reaction, converting germacradienol into (+)-geosmin.[21][24]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of (+)-geosmin and its producers.

Protocol 1: Culturing of Streptomyces for Geosmin Production

This protocol is adapted from methodologies described for the growth and maintenance of Streptomyces species.[25][26][27]

1. Media Preparation (per liter):

-

Soy Flour Mannitol (SFM) Agar: 20 g Soy Flour, 20 g D-Mannitol, 20 g Agar.

-

Tryptone Soya Broth (TSB): 30 g TSB powder.

-

Sterilize media by autoclaving at 121°C for 20 minutes.

2. Inoculation and Incubation:

-

Inoculate SFM agar plates with Streptomyces spores or a mycelial suspension.

-

Incubate plates at 28-30°C for 5-7 days, or until sporulation is observed (a powdery appearance on the colony surface).

-

For liquid culture, inoculate 50 mL of TSB in a 250 mL baffled flask with spores or a small agar plug from a mature plate.

-

Incubate the liquid culture on a rotary shaker at 200-250 rpm and 28-30°C for 5-7 days.

3. Confirmation of Growth:

-

Monitor growth by observing mycelial pellet formation in liquid culture and colony morphology on agar plates.

Protocol 2: Culturing of Anabaena for Geosmin Production

This protocol is based on conditions known to influence geosmin production in Anabaena sp.[16][17]

1. Media Preparation:

-

Prepare BG-11 medium according to standard formulations.

-

For experiments investigating nutrient effects, modify the concentrations of nitrogen (e.g., NaNO₃ or NH₄Cl) and phosphorus (e.g., K₂HPO₄) as required.

-

Sterilize the medium by autoclaving.

2. Inoculation and Incubation:

-

Inoculate sterile BG-11 medium with an axenic culture of Anabaena sp.

-

Incubate cultures at a constant temperature (e.g., 20-25°C) under a controlled light:dark cycle (e.g., 16:8 h) with a specific light intensity (e.g., 50-100 µmol photons m⁻² s⁻¹).

-

Ensure gentle agitation or aeration to prevent cell clumping.

3. Monitoring Growth and Geosmin Production:

-

Monitor cell growth by measuring optical density at 750 nm or by cell counting using a hemocytometer.

-

Harvest samples at different growth phases (lag, exponential, stationary) for geosmin analysis.

Protocol 3: Extraction and Quantification of Geosmin by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol synthesized from several sources describing the analysis of geosmin in water and biological matrices.[28][29][30][31]

1. Sample Preparation:

-

For liquid samples (e.g., culture supernatant, water), place a known volume (e.g., 10 mL) into a 20 mL headspace vial.

-

For solid samples (e.g., beetroot tissue, microbial biomass), homogenize a known weight of the sample in deionized water and transfer to a headspace vial.

-

Add a saturated salt solution (e.g., NaCl) to increase the volatility of geosmin.

-

Spike the sample with a known concentration of an internal standard (e.g., d5-geosmin or 2-methylisoborneol-d3) for accurate quantification.

2. HS-SPME Procedure:

-

Equilibrate the sample vial at a specific temperature (e.g., 60-80°C) with agitation for a defined period (e.g., 10-15 minutes).

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 20-30 minutes).

3. GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250-270°C) in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 40-50°C), hold for a few minutes, then ramp up to a final temperature of around 280°C.

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for geosmin (e.g., m/z 112, 182) and the internal standard.

4. Quantification:

-

Generate a calibration curve using standards of known geosmin concentrations.

-

Calculate the concentration of geosmin in the sample based on the peak area ratio of the analyte to the internal standard.

Protocol 4: Molecular Identification of Geosmin Synthase Gene (geoA)

This protocol outlines the general steps for detecting the geoA gene in a microbial isolate using Polymerase Chain Reaction (PCR).[4][24][32]

1. DNA Extraction:

-

Extract genomic DNA from the microbial culture using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

2. Primer Design:

-

Design degenerate or specific PCR primers targeting conserved regions of the geoA gene. Primer sequences can be obtained from published literature.[24][32]

3. PCR Amplification:

-

Set up a PCR reaction containing the extracted DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

-

Use a thermal cycler with an appropriate program, typically including an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperature will depend on the specific primers used.

4. Gel Electrophoresis:

-

Run the PCR product on an agarose gel to visualize the amplified DNA fragment.

-

Compare the size of the fragment to a DNA ladder to confirm it is of the expected size for the geoA gene.

5. Sequence Confirmation:

-

For definitive identification, purify the PCR product and send it for Sanger sequencing.

-

Compare the obtained sequence to known geoA sequences in public databases (e.g., NCBI BLAST) to confirm its identity.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of a potential geosmin-producing microorganism.

Conclusion

This technical guide has provided a detailed overview of the natural sources and producers of (+)-geosmin, with a focus on microbial and plant origins. The quantitative data presented highlights the variability in production across different organisms and conditions. The outlined experimental protocols offer a practical framework for researchers to culture potential producers, quantify geosmin production, and identify the genetic basis for its synthesis. The provided diagrams of the biosynthetic pathway and experimental workflow serve as valuable visual aids for understanding the key processes involved in the study of this potent and ubiquitous natural product. Further research into the ecological roles of geosmin and the regulation of its production will continue to be an active area of investigation.

References

- 1. Method of analysis and quality-assurance practices by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of geosmin and methylisoborneol in water using solid-phase microextraction and gas chromatography/mass spectrometry | U.S. Geological Survey [usgs.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Identification of geosmin and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iwaponline.com [iwaponline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A novel type of geosmin biosynthesis in myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iwaponline.com [iwaponline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitative determination of geosmin in red beets (Beta vulgaris L.) using headspace solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthetic origin of geosmin in red beets (Beta vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beta vulgaris ssp. vulgaris chromosome 8 shows significant association with geosmin concentration in table beet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. kjom.org [kjom.org]

- 16. Environmental and nutritional factors affecting geosmin synthesis by Anabaena sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Part:BBa K3733006 - parts.igem.org [parts.igem.org]

- 24. Isolation and Characterization of the Gene Associated with Geosmin Production in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 26. banglajol.info [banglajol.info]

- 27. GrowingStreptomycesGR - 2010.igem.org [2010.igem.org]

- 28. researchgate.net [researchgate.net]

- 29. gcms.cz [gcms.cz]

- 30. researchgate.net [researchgate.net]

- 31. Determination of geosmin and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 32. Identification and Expression Analyses of Putative Sesquiterpene Synthase Genes in Phormidium sp. and Prevalence of geoA-Like Genes in a Drinking Water Reservoir - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (+)-geosmin

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Geosmin

Introduction

Geosmin is a bicyclic tertiary alcohol, an irregular sesquiterpenoid, renowned for its potent, earthy aroma and flavor.[1][2] It is the primary compound responsible for the characteristic scent of soil after rain, known as petrichor, and the earthy taste of beetroot.[1] Produced by various microorganisms, including bacteria of the Streptomyces genus and cyanobacteria, geosmin can be a significant concern in water supplies and aquaculture, where it can cause undesirable off-flavors.[3] The human olfactory system is exceptionally sensitive to geosmin, capable of detecting it at concentrations as low as a few parts per trillion.[1]

Geosmin possesses three stereocenters, leading to multiple possible stereoisomers. The naturally occurring enantiomer is (-)-geosmin.[4] This guide focuses on the physical and chemical properties of the synthetic (+)-geosmin enantiomer, providing quantitative data, experimental protocols, and pathway visualizations relevant to researchers in chemistry and the life sciences.

Physical and Chemical Properties of (+)-Geosmin

The physical and chemical properties of geosmin are crucial for its detection, isolation, and synthesis. While much of the historical literature focuses on the naturally occurring (-)-enantiomer or the racemic mixture, recent synthetic advancements have allowed for the characterization of the (+)-enantiomer.

Table 1: Physical Properties of Geosmin Stereoisomers

| Property | (+)-Geosmin | (-)-Geosmin | Racemic ((+/-)-Geosmin) |

| Appearance | Colorless oil/liquid | Colorless oil/liquid[3] | Colorless oil |

| Molecular Formula | C₁₂H₂₂O[1] | C₁₂H₂₂O[1] | C₁₂H₂₂O |

| Molar Mass | 182.307 g/mol [1] | 182.307 g/mol [1] | 182.307 g/mol |

| Boiling Point | 270-271 °C (at 760 mmHg) | 270 °C[5] | 110-112 °C (at 8 Torr) |

| Melting Point | 78-82 °C | Not available | Not applicable |

| Specific Rotation [α] | +16.2 (c 0.1, CHCl₃) | -16.5 (c 1.0, CHCl₃) | 0 |

| Vapor Pressure | 0.003 mmHg @ 25 °C (est.) | 0.003 mmHg @ 25 °C (est.) | 0.003 mmHg @ 25 °C (est.) |

| Odor Threshold (in water) | ~0.1 µg/L | ~0.009 µg/L[4] | Not applicable |

Note: Data for (+)-Geosmin is primarily sourced from recent enantioselective synthesis studies.[6][7] Some properties are estimated or referenced from the racemate or (-)-enantiomer where specific data for the (+)-enantiomer is unavailable.

Table 2: Solubility and Partitioning of Geosmin

| Property | Value | Conditions |

| Water Solubility | ~160 mg/L (est.) | 25 °C |

| Solubility in Organic Solvents | Soluble in chloroform, methanol, alcohol, hexane, diethyl ether | Standard conditions |

| LogP (o/w) | 3.17 - 3.66 (est.) | Not specified |

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of (+)-geosmin.

Table 3: Spectroscopic Data for (+)-Geosmin

| Technique | Data |

| ¹H-NMR (CDCl₃) | δ (ppm): 1.85 (m, 1H), 1.74 (m, 1H), 1.63-1.53 (m, 6H), 1.44 (m, 1H), 1.42 (m, 1H), 1.09 (m, 1H), 1.07 (m, 1H), 1.05 (s, 3H), 0.97 (s, 3H). |

| ¹³C-NMR (CDCl₃) | δ (ppm): 75.6, 72.1, 41.9, 36.9, 35.1, 33.7, 30.5, 30.2, 20.7, 20.4, 20.2, 9.8. |

| Mass Spectrometry (EI) | Key fragments (m/z): 182 (M+), 167, 125, 112 (base peak), 97.[8] |

| Infrared (IR) | Key absorptions (cm⁻¹): ~3400 (O-H stretch, broad), ~2930 (C-H stretch), ~1450 (C-H bend). |

Note: NMR data presented is based on assignments for deuterated (-)-geosmin and may show slight variations for the (+)-enantiomer but is structurally representative.[8]

Biological Activity and Pathways

Biosynthesis of (-)-Geosmin

The characteristic earthy odor of soil is primarily due to the biosynthesis of (-)-geosmin by microorganisms like Streptomyces coelicolor. The process is catalyzed by a single bifunctional enzyme, geosmin synthase, which converts the universal sesquiterpene precursor, farnesyl diphosphate (FPP), into (-)-geosmin in a two-step reaction.[1]

Caption: Biosynthesis of (-)-Geosmin from Farnesyl Diphosphate.

Olfactory Signaling Pathway

Humans perceive the scent of geosmin through a specific olfactory receptor, OR11A1, which is a G protein-coupled receptor (GPCR). The binding of geosmin to this receptor initiates a signal transduction cascade, leading to the perception of its characteristic earthy smell.

Caption: Olfactory signaling pathway for geosmin perception via the OR11A1 receptor.

Experimental Protocols

Enantioselective Synthesis of (+)-Geosmin

The synthesis of enantiomerically pure (+)-geosmin can be achieved from commercially available starting materials. The following protocol is a summarized workflow based on modern synthetic organic chemistry methodologies.[6][7]

-

Starting Material: The synthesis begins with a suitable chiral precursor, such as an enantiomerically pure cyclohexanone derivative.

-

Michael Addition: A key step involves a stereoselective Michael addition of a vinyl ketone to the chiral enamine/imine derived from the cyclohexanone. This establishes one of the critical stereocenters.

-

Cyclization: The resulting diketone undergoes an intramolecular aldol condensation to form the bicyclic decalin ring system characteristic of geosmin.

-

Stereoselective Reduction: The ketone functionality is then reduced to a hydroxyl group. The choice of reducing agent (e.g., L-Selectride®, LiAlH₄) is critical to control the stereochemistry of the resulting alcohol.

-

Methylation: The final stereocenter is established by the stereoselective addition of a methyl group, often using an organocuprate or Grignard reagent in the presence of a Lewis acid.

-

Purification: Throughout the synthesis, purification of intermediates is performed using column chromatography on silica gel. The final product, (+)-geosmin, is purified to >99% enantiomeric excess, which is confirmed by chiral gas chromatography.

Analysis of Geosmin in Water by SPME-GC-MS

Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the trace-level detection of geosmin in aqueous samples.[9]

1. Sample Preparation:

-

A 10-20 mL water sample is placed in a headspace vial.

-

To increase the partitioning of geosmin into the headspace, a salt (e.g., 2.5-6 g of NaCl) is added to the sample.[10]

-

The vial is sealed with a PTFE-lined septum.

2. SPME Extraction:

-

The sample is heated (e.g., to 70 °C) and stirred to facilitate the release of volatile compounds.[10]

-

A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the water sample for a set time (e.g., 30 minutes) to adsorb the analytes.[10]

3. GC-MS Analysis:

-

The SPME fiber is retracted and immediately inserted into the heated injection port (e.g., 250 °C) of the gas chromatograph.[10]

-

The adsorbed geosmin is thermally desorbed from the fiber onto the GC column (e.g., DB-5ms).

-

The GC oven temperature is programmed to separate the compounds. A typical program might be: hold at 60 °C for 1 min, ramp to 170 °C at 5 °C/min, then ramp to 280 °C at 20 °C/min.[9]

-

The separated compounds are detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Key ions monitored for geosmin are m/z 112 and 125.

Caption: Experimental workflow for SPME-GC-MS analysis of geosmin in water.

References

- 1. Geosmin - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. Meet the Molecules; Geosmin | John Innes Centre [jic.ac.uk]

- 4. The Geosmins [leffingwell.com]

- 5. Enantioselective synthesis of all stereoisomers of geosmin and of biosynthetically related natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Geosmin reduction by algaecide application to drinking water: field scale efficacy and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (+)-Geosmin and Its Stereoisomers

Introduction

Geosmin is a naturally occurring bicyclic tertiary alcohol responsible for the characteristic earthy odor of soil and the taste of beetroot.[1][2] It is produced by various microorganisms, including actinomycetes and cyanobacteria.[2] The absolute configuration of natural geosmin is (+)-(4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol. The enantioselective synthesis of (+)-geosmin and its stereoisomers is of significant interest for structure-activity relationship studies, as an analytical standard, and for investigating its biological functions.[3][4] This document provides detailed protocols for the enantioselective synthesis of all four stereoisomers of geosmin, based on recently published methodologies.[1][5][6]

Logical Workflow for Stereoisomer Synthesis

The following diagram illustrates the general synthetic strategy to access all stereoisomers of geosmin, starting from 2-methylcyclohexanone and employing a stereoselective Robinson annelation as a key step.

Caption: Synthetic workflow for geosmin stereoisomers.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of geosmin and its stereoisomers, including overall yield and enantiomeric excess (e.e.).

| Compound | Starting Material | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (+)-Geosmin | Intermediate 18 | Not explicitly stated | >99% |

| 5-epi-Geosmin (22) | Intermediate 18 | 21% (over 4 steps) | Not explicitly stated |

| (-)-Geosmin (ent-1) | Intermediate ent-18 | Not explicitly stated | >99% |

| ent-5-epi-Geosmin (ent-22) | Intermediate ent-18 | 20% (over 4 steps) | Not explicitly stated |

| 4,5-diepi-Geosmin (34) | Intermediate 29 | 16% (over 5 steps) | 55% |

| ent-4,5-diepi-Geosmin (ent-34) | Intermediate ent-29 | 17% (over 5 steps) | 54% |

Experimental Protocols

The following protocols are adapted from the enantioselective synthesis of all stereoisomers of geosmin.[1]

Protocol 1: Synthesis of 5-epi-Geosmin (22)

This protocol outlines the four-step conversion of intermediate 18 to 5-epi-geosmin (22 ).

Step 1: Synthesis of Allyl Alcohol 19

-

Dissolve intermediate 18 in a mixture of THF/DME.

-

Cool the solution to -78 °C.

-

Add DIBAL-H (Diisobutylaluminium hydride) dropwise and stir the reaction mixture.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction with methanol and allow it to warm to room temperature.

-

Add Rochelle's salt solution and stir vigorously.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield allyl alcohol 19 .

Step 2: Synthesis of Mesylate 21

-

Dissolve allyl alcohol 19 in anhydrous dichloromethane.

-

Add triethylamine and cool the solution to 0 °C.

-

Add methanesulfonyl chloride dropwise and stir the reaction mixture at 0 °C.

-

After completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give mesylate 21 .

Step 3: Synthesis of 5-epi-Geosmin (22)

-

Dissolve mesylate 21 in anhydrous THF.

-

Add LiAlH₄ (Lithium aluminium hydride) portion-wise at 0 °C.

-

Reflux the reaction mixture until the starting material is consumed.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting suspension and wash the solid with THF.

-

Concentrate the filtrate and purify the residue by flash chromatography to obtain 5-epi-geosmin (22 ) as a colorless oil.[1]

Step 4: Synthesis of ent-5-epi-Geosmin (ent-22)

-

Follow the same procedure as for the synthesis of 22 , starting from intermediate ent-18 to produce ent-22 .[1]

Protocol 2: Synthesis of 4,5-diepi-Geosmin (34)

This protocol describes the five-step synthesis of 4,5-diepi-geosmin (34 ).